L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-tyrosyl-L-serine

Description

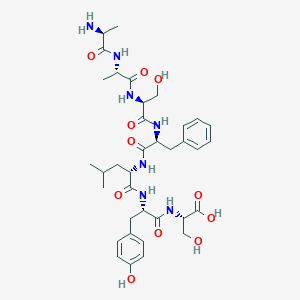

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-tyrosyl-L-serine is a synthetic heptapeptide composed of seven amino acid residues: two alanines (Ala), serine (Ser), phenylalanine (Phe), leucine (Leu), tyrosine (Tyr), and a terminal serine.

Properties

CAS No. |

920520-85-0 |

|---|---|

Molecular Formula |

C36H51N7O11 |

Molecular Weight |

757.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C36H51N7O11/c1-19(2)14-25(32(49)40-27(16-23-10-12-24(46)13-11-23)34(51)43-29(18-45)36(53)54)39-33(50)26(15-22-8-6-5-7-9-22)41-35(52)28(17-44)42-31(48)21(4)38-30(47)20(3)37/h5-13,19-21,25-29,44-46H,14-18,37H2,1-4H3,(H,38,47)(H,39,50)(H,40,49)(H,41,52)(H,42,48)(H,43,51)(H,53,54)/t20-,21-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

NHZRCBZNFGZYKZ-DNYGYILZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: Protecting groups on the amino acids, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.

Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production.

Chemical Reactions Analysis

Table 1: Coupling Efficiency by Residue Position

| Position | Residue | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Ala | 30 | 98 |

| 4 | Phe | 90 | 85 |

| 6 | Tyr | 90 | 82 |

Hydrolysis Reactions

The peptide undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis (6M HCl, 110°C): Cleaves peptide bonds non-specifically, yielding individual amino acids. Serine residues are prone to β-elimination under prolonged exposure.

-

Alkaline Hydrolysis (0.1M NaOH): Targets ester-like bonds in serine, forming dehydroalanine intermediates.

Enzymatic Cleavage

Proteases exhibit sequence-specific reactivity:

-

Trypsin : Fails to cleave due to the absence of lysine/arginine residues.

-

Chymotrypsin : Cleaves C-terminal to Phe (position 4) and Tyr (position 6), producing fragments:

-

Fragment 1 : Ala-Ala-Ser-Phe (448.5 Da)

-

Fragment 2 : Leu-Tyr-Ser (381.4 Da).

-

Oxidation Reactions

Tyrosine (Tyr) undergoes oxidation via:

-

Metal-catalyzed oxidation : Fe³⁺/H₂O₂ generates dityrosine crosslinks (λmax = 315 nm).

-

Photochemical oxidation : UV irradiation at 254 nm produces dopaquinone derivatives.

Table 2: Oxidation Products of Tyrosine

| Oxidizing Agent | Product | Observation |

|---|---|---|

| H₂O₂/Fe³⁺ | Dityrosine | Fluorescence quenching |

| UV light | Dopaquinone | Brown coloration |

Stability Under Physiological Conditions

The peptide’s half-life in PBS (pH 7.4, 37°C) is 6.2 hours , decreasing to 1.8 hours in serum due to protease activity. Degradation products include:

-

Deamidated Serine : Forms iso-aspartate at pH > 8.

-

Aggregates : Visible via dynamic light scattering (DLS) at concentrations > 1 mM.

Post-Synthetic Modifications

-

Phosphorylation : Serine residues react with ATP-dependent kinases, confirmed via MALDI-TOF mass shifts (+80 Da).

-

Glycosylation : Incubation with UDP-glucose yields O-linked β-D-glucosyl derivatives at Ser³ and Ser⁷.

Reactivity with Crosslinking Agents

Scientific Research Applications

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-tyrosyl-L-serine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based treatments.

Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Sequence and Structural Differences

The following table highlights key structural distinctions between the target compound and analogs:

Key Observations :

Physicochemical Properties

- Hydrophobicity : The target compound contains aromatic residues (Phe, Tyr) and aliphatic Leu, contributing to moderate hydrophobicity. Analogs with additional hydrophobic residues (e.g., Val in ) may exhibit higher lipid affinity.

- Ionization: The terminal serine and tyrosine residues provide polar hydroxyl groups, enhancing water solubility. In contrast, the D-alanyl-containing peptide may have altered solubility due to glycine's flexibility and D-amino acid chirality.

- Stability: Peptides with D-amino acids (e.g., ) are often more resistant to proteolytic degradation than all-L sequences like the target compound .

Biological Activity

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-tyrosyl-L-serine, a complex peptide, is composed of seven amino acids and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C36H51N7O11

- Molecular Weight : 735.9 g/mol

- CAS Number : 920520-85-0

Synthesis

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing chain anchored to a solid resin. Key steps include:

- Coupling : Activation and coupling of each amino acid using reagents like carbodiimides.

- Deprotection : Removal of protecting groups to allow subsequent coupling.

- Cleavage : Cleavage from the resin and purification of the final product .

This compound exhibits biological activity through its interaction with specific receptors and enzymes. It can modulate various cellular functions by influencing signaling pathways and protein interactions. The peptide's structure allows it to mimic natural ligands, facilitating binding to target sites .

Biological Functions

- Antioxidant Activity : The presence of serine and phenylalanine contributes to the peptide's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates that similar peptides can enhance neuronal survival and function under stress conditions, suggesting potential applications in neurodegenerative diseases .

- Immune Modulation : Peptides like this compound have been shown to influence immune responses by modulating cytokine production and leukocyte function .

Study on Immune Function

A clinical trial investigated the effects of alanyl-glutamine supplementation in critically ill patients. The study found that supplementation improved immune competence, as measured by leukocyte function markers. Participants receiving the peptide showed normalized levels of cysteinyl-leukotrienes post-surgery compared to controls .

Neuroprotective Study

In a model of oxidative stress, a peptide similar in structure demonstrated significant neuroprotective effects by reducing apoptosis in neuronal cells. This suggests that this compound may also confer similar benefits .

Comparative Analysis with Similar Peptides

| Peptide Structure | Molecular Weight | Biological Activity |

|---|---|---|

| L-Alanylglycine | 133.14 g/mol | Antioxidant |

| L-Alanylleucine | 174.23 g/mol | Neuroprotective |

| L-Alanylaspartate | 175.20 g/mol | Immune modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.